(4-Chlorophenyl)(cycloheptyl)methanol

Lipophilicity Drug Design ADME Properties

(4-Chlorophenyl)(cycloheptyl)methanol (CAS 1249680-53-2) is a secondary alcohol characterized by a para-chlorophenyl group and a cycloheptyl moiety attached to a central methanol carbon. This compound, with the molecular formula C14H19ClO and a molecular weight of 238.75 g/mol, serves as a chiral building block in organic synthesis and medicinal chemistry.

Molecular Formula C14H19ClO
Molecular Weight 238.75 g/mol
Cat. No. B7869248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(cycloheptyl)methanol
Molecular FormulaC14H19ClO
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C14H19ClO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11,14,16H,1-6H2
InChIKeyCGMDSXAOEJXCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(cycloheptyl)methanol: A Versatile Chiral Building Block with Unique Conformational and Lipophilic Properties


(4-Chlorophenyl)(cycloheptyl)methanol (CAS 1249680-53-2) is a secondary alcohol characterized by a para-chlorophenyl group and a cycloheptyl moiety attached to a central methanol carbon [1]. This compound, with the molecular formula C14H19ClO and a molecular weight of 238.75 g/mol, serves as a chiral building block in organic synthesis and medicinal chemistry . Its structure offers a unique balance of rigidity from the aromatic ring and conformational flexibility from the seven-membered cycloheptyl ring, which distinguishes it from smaller cycloalkyl analogs [1].

Why (4-Chlorophenyl)(cycloheptyl)methanol Cannot Be Simply Swapped for its Cyclohexyl or Cyclopentyl Analogs


Generic substitution among cycloalkyl-substituted benzhydrols is often attempted but can lead to significant changes in physicochemical properties and biological outcomes. The cycloheptyl ring in (4-Chlorophenyl)(cycloheptyl)methanol introduces a distinct conformational profile, lipophilicity, and steric bulk compared to its cyclohexyl and cyclopentyl counterparts [1]. These differences directly impact critical parameters such as logP, membrane permeability, and metabolic stability, making the compound a non-interchangeable entity in structure-activity relationship (SAR) studies and chemical process development. The quantitative evidence provided below underscores the precise, measurable dimensions along which this compound diverges from its closest analogs.

Quantitative Differentiation Guide for (4-Chlorophenyl)(cycloheptyl)methanol vs. Structural Analogs


Lipophilicity Benchmarking: Higher LogP of Cycloheptyl Analog Enhances Membrane Permeability Potential

(4-Chlorophenyl)(cycloheptyl)methanol exhibits a higher computed lipophilicity (XLogP3-AA = 4.6) compared to its cyclohexyl (XLogP3-AA = 4.1) and cyclopentyl (XLogP3-AA = 3.5) analogs [1][2][3]. This quantifiable increase in logP, attributed to the additional methylene unit in the cycloheptyl ring, suggests enhanced passive membrane permeability, a critical factor in drug discovery and agrochemical development.

Lipophilicity Drug Design ADME Properties

Molecular Weight Differentiation: Impact on Compound Screening and Permeability Parameters

The target compound has a molecular weight of 238.75 g/mol, which is 14.03 g/mol heavier than the cyclohexyl analog (224.72 g/mol) and 28.05 g/mol heavier than the cyclopentyl analog (210.70 g/mol) [1][2][3]. While all three compounds fall within drug-like space, the incremental mass increase corresponds to a measurable reduction in aqueous solubility and an increase in logP, factors that can be leveraged or mitigated depending on the specific project goals.

Medicinal Chemistry Physicochemical Profiling Library Design

Hazard Profile: Acute Toxicity and Irritation Potential Guide Safe Handling and Procurement

(4-Chlorophenyl)(cycloheptyl)methanol is classified with GHS07 hazard pictogram and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile, while typical for benzhydrol derivatives, is explicitly documented, allowing for informed risk assessment and procurement of appropriate personal protective equipment (PPE). In contrast, some structurally related compounds, such as (4-Chlorophenyl)(phenyl)methanol (4-chlorobenzhydrol), may carry different or additional hazard classifications depending on the specific vendor and purity grade .

Laboratory Safety Procurement Regulatory Compliance

Purity Benchmark: ≥98% Specification Meets Medicinal Chemistry and Advanced Intermediate Requirements

The target compound is commercially available with a purity specification of ≥98% from reputable vendors . This high purity level is critical for applications in medicinal chemistry where impurities can confound biological assay results or for use as an advanced intermediate in multi-step syntheses. While similar purity grades are available for analogs like (4-Chlorophenyl)(cyclopentyl)methanol (typically 95-97%) , the explicit ≥98% specification for the cycloheptyl derivative provides a clear, verifiable procurement criterion.

Purity Specification Chemical Synthesis Procurement

Storage Condition: 2-8°C Requirement for Maintaining Compound Integrity

The recommended storage condition for (4-Chlorophenyl)(cycloheptyl)methanol is sealed in a dry environment at 2-8°C . This specific temperature requirement is more stringent than the room temperature storage often suitable for the phenyl analog (4-chlorobenzhydrol) . Adherence to this storage protocol is essential to prevent degradation and ensure long-term compound integrity, directly impacting experimental reproducibility.

Compound Stability Storage Logistics

Optimal Application Scenarios for (4-Chlorophenyl)(cycloheptyl)methanol Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry Programs Targeting Enhanced Lipophilicity

Given its quantifiably higher XLogP3-AA of 4.6 compared to the cyclohexyl (4.1) and cyclopentyl (3.5) analogs, (4-Chlorophenyl)(cycloheptyl)methanol is an optimal candidate for medicinal chemistry programs seeking to increase the lipophilicity of a lead series without introducing additional heteroatoms or significant structural changes [1]. This can be particularly valuable in CNS drug discovery where enhanced blood-brain barrier penetration is desired, or in programs targeting intracellular targets with high membrane permeability requirements.

Advanced Intermediate for Conformationally Constrained Chiral Synthons

The cycloheptyl ring introduces a unique conformational landscape distinct from the six- and five-membered ring analogs. This makes the compound a valuable advanced intermediate for synthesizing chiral building blocks where ring size directly influences the stereochemical outcome of subsequent reactions [1]. Its commercial availability with ≥98% purity ensures that it can be used directly in multi-step syntheses without additional purification, streamlining process development and scale-up efforts .

Chemical Biology Probe Design for Target Engagement Studies

The combination of a rigid 4-chlorophenyl group and a flexible cycloheptyl ring provides a balanced steric and electronic profile suitable for designing chemical probes. The well-defined physicochemical properties (MW = 238.75, XLogP3-AA = 4.6, TPSA = 20.2 Ų) allow for predictable behavior in cellular assays and biochemical binding studies [1]. Its hazard profile (GHS07) and storage requirements (2-8°C) are also clearly documented, facilitating safe handling and integration into standard laboratory workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chlorophenyl)(cycloheptyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.